molecular formula C9H5FN2O2 B1345948 6-Fluoro-5-nitroquinoline CAS No. 236092-96-9

6-Fluoro-5-nitroquinoline

Cat. No. B1345948
M. Wt: 192.15 g/mol
InChI Key: LXLFTPABKFODKX-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitroquinoline is a heterocyclic compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 6-Fluoro-5-nitroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-nitroquinoline is represented by the InChI string 1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H . This indicates that the molecule consists of a quinoline core with a fluorine atom at the 6th position and a nitro group at the 5th position.


Physical And Chemical Properties Analysis

6-Fluoro-5-nitroquinoline is a powder at room temperature . It has a molecular weight of 192.15 . The melting point is between 93-96 degrees Celsius .

Scientific Research Applications

Synthesis and Antimalarial Application

  • Synthesis for Antimalarial Drug Development : The synthesis of 6-Fluoro-5-nitroquinoline is integral in developing antimalarial drugs. For instance, the compound 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate in the synthesis of 5-fluoroprimaquine, has been synthesized through various approaches, including a modified Skraup reaction. This process is crucial for developing antimalarial drugs like 5-fluoroprimaquine (O’Neill, Storr, & Park, 1998).

Cancer Research and Imaging

  • Hypoxia Detection in Cancer : The enzymatic conversion of 6-nitroquinoline under hypoxic conditions forms the fluorophore 6-aminoquinoline. This transformation is particularly important for detecting hypoxia in solid tumors, aiding in cancer research and diagnosis (Rajapakse et al., 2013).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives : Fluorine substitution on compounds like 6-Fluoro-5-nitroquinoline affects their chemical properties. For example, 5-fluoroprimaquine shows different bioactivation levels compared to its parent compound, indicating the significant role of fluorine substitution in chemical reactivity and potential biological applications (O’Neill et al., 1995).

Antibacterial and Anticancer Properties

  • Antibacterial and Anticancer Applications : Various quinoline derivatives, including 6-Fluoro-5-nitroquinoline, have been studied for their biological activity against cancer cell lines and bacterial strains. This research is crucial for developing new anticancer and antibacterial drugs (Köprülü et al., 2018).

Radiopharmaceutical Applications

  • Use in Radiopharmaceuticals : Fluorine-18 labelled 6-fluoro compounds are used in radiopharmaceuticals for PET imaging, particularly in detecting human neurofibrillary tangles, which are crucial in diagnosing neurodegenerative diseases (Collier et al., 2017).

Safety And Hazards

The safety information for 6-Fluoro-5-nitroquinoline includes several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

6-fluoro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFTPABKFODKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178264
Record name Quinoline, 6-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-nitroquinoline

CAS RN

236092-96-9
Record name Quinoline, 6-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Saeki, R Murakami, A Kohara, N Shimizu… - … /Genetic Toxicology and …, 1999 - Elsevier
Some 16 nitroquinolines (NQs) and their fluorinated derivatives were tested for mutagenicity in Salmonella typhimurium TA100 without S9 mix to investigate the effect of fluorine-…
Number of citations: 10 www.sciencedirect.com

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